molecular formula C10H13NO4 B1394382 3-(5-Isopropyl-isoxazol-3-yl)-3-oxo-propionic acid methyl ester CAS No. 1229624-70-7

3-(5-Isopropyl-isoxazol-3-yl)-3-oxo-propionic acid methyl ester

Cat. No. B1394382
M. Wt: 211.21 g/mol
InChI Key: ILMGOMGTJWWEHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Isopropyl-isoxazol-3-yl)-3-oxo-propionic acid methyl ester, or IPIPO, is a novel organic compound with a wide range of applications in scientific research. IPIPO has been found to be a useful tool in the study of metabolism, enzymology, and biochemistry. In addition, IPIPO has been used to study the effects of drugs on the body and in the development of new drugs.

Scientific Research Applications

Larvicidal Properties

Research has shown that certain isoxazole derivatives, like 3-(5-Isopropyl-isoxazol-3-yl)-3-oxo-propionic acid methyl ester, exhibit larvicidal activity. A study conducted by da Silva-Alves et al. (2013) synthesized and tested 3,5-disubstituted isoxazoles against Aedes aegypti larvae. They found that modifications in the C-5 side-chain of these isoxazoles, including the use of propionic acid derivatives, led to enhanced larvicidal activity (da Silva-Alves et al., 2013).

Anticancer and Antitumor Applications

Kryshchyshyn-Dylevych et al. (2020) explored the anticancer activity of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1H-indole-carboxylic acids derivatives, which are structurally related to 3-(5-Isopropyl-isoxazol-3-yl)-3-oxo-propionic acid methyl ester. Their study revealed that certain derivatives showed significant antimitotic activity at micromolar concentrations (Kryshchyshyn-Dylevych et al., 2020).

Antiviral Properties

Compound 1, which shares structural similarities with 3-(5-Isopropyl-isoxazol-3-yl)-3-oxo-propionic acid methyl ester, was found to be a potent inhibitor of human rhinovirus (HRV) 3C protease. This compound showed promising antiviral activity against various HRV serotypes and related picornaviruses in cell-based assays (Patick et al., 2005).

Synthesis of Diheterocyclic Compounds

A study by Quan and Kurth (2004) involved the synthesis of a library of isoxazole and 1,2,4-oxadiazole-containing diheterocyclic compounds. This research indicates the potential of isoxazole derivatives in creating diverse chemical libraries for various applications (Quan & Kurth, 2004).

properties

IUPAC Name

methyl 3-oxo-3-(5-propan-2-yl-1,2-oxazol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-6(2)9-4-7(11-15-9)8(12)5-10(13)14-3/h4,6H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMGOMGTJWWEHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Isopropyl-isoxazol-3-yl)-3-oxo-propionic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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